(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane chemical properties
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane chemical properties
Topic: (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane chemical properties Role: Senior Application Scientist Format: In-depth Technical Guide
Executive Summary
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is a high-value chiral scaffold used primarily in the design of conformationally restricted ligands for the nicotinic acetylcholine receptor (nAChR) , specifically the
The "Cbz" (carboxybenzyl) group at the
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers
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IUPAC Name: Benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
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Common Name: (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
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Molecular Formula:
-
Molecular Weight: 246.31 g/mol
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Stereochemistry: The (1R,6S) designation indicates a cis-fused bicyclic system. The bridgehead hydrogens are on the same face of the molecule, which is the thermodynamically preferred configuration for [4.2.0] systems to minimize ring strain.
Conformational Dynamics
The [4.2.0] bicyclic system forces the six-membered piperidine ring into a distorted chair or boat conformation, depending on substitution at
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Ring Strain: The cyclobutane (azetidine) ring introduces significant Baeyer strain (~26 kcal/mol). However, the fusion to the piperidine ring stabilizes the system kinetically, preventing ring opening under standard nucleophilic substitution conditions.
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Vector Geometry: The angle between the lone pairs of
and is fixed. In nAChR agonist design, this distance is critical for mimicking the pharmacophore of nicotine or epibatidine.
Visualization: Structural Numbering
Synthesis & Production
The synthesis of the (1R,6S)-3,8-diazabicyclo[4.2.0]octane core is non-trivial due to the high strain of the fused ring system. The most authoritative route, established by Frost et al. (2006) , utilizes a photochemical [2+2] cycloaddition.
Synthetic Route (Photochemical Approach)
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Precursor Assembly: The synthesis typically begins with an
-protected-2,3-dihydro-4-pyridone. -
[2+2] Photocycloaddition: Irradiation of the dihydropyridone in the presence of an alkene (e.g., acrylonitrile or ethylene) yields the bicyclic ketone intermediate. This step constructs the [4.2.0] carbon framework.
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Ring Expansion/Modification: The resulting ketone is converted to the amine (
) via reductive amination or oxime reduction. -
Chiral Resolution: The (1R,6S) enantiomer is isolated via chiral HPLC or resolution with a chiral acid (e.g., tartaric acid) at the intermediate stage.
Synthesis Workflow Diagram
Chemical Properties & Reactivity Profile[4]
Orthogonal Protection Strategy
The molecule is designed for regioselective functionalization .
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(Cbz-protected): The carbamate is stable to acidic conditions (TFA, HCl in dioxane) and basic conditions (NaOH,
). This allows chemistry to be performed at without affecting . -
(Secondary Amine): This is the reactive center. It is a nucleophile (
) capable of alkylation, reductive amination, or coupling.
Reactivity Matrix
| Reaction Type | Target | Reagents | Outcome | Stability of Scaffold |
| Chloropyridines, | Arylated | Stable (up to 120°C) | ||
| Reductive Amination | Aldehyde, | Stable | ||
| Cbz Deprotection | Free | Stable (Avoid strong Lewis acids) | ||
| Acid Hydrolysis | HBr/AcOH | Free | Risk (Ring opening possible under forcing conditions) |
Experimental Protocols
Protocol A: Selective Functionalization of ( Coupling)
Context: Attaching a heteroaryl pharmacophore to the piperidine nitrogen.
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Preparation: Dissolve (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in anhydrous DMSO (0.2 M concentration).
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Reagent Addition: Add the heteroaryl chloride (e.g., 2-chloro-5-fluoropyridine, 1.2 eq) and anhydrous
(2.0 eq). -
Reaction: Heat the mixture to 80°C under
atmosphere for 4–12 hours. Monitor conversion by LCMS (Target mass = MW + Aryl - HCl). -
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Deprotection of Cbz Group (Hydrogenolysis)
Context: Revealing the
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Setup: In a hydrogenation vessel, dissolve the
-functionalized intermediate (1.0 eq) in MeOH or EtOH (0.1 M). -
Catalyst: Add 10 wt% Pd/C (0.1 eq by weight of substrate). Safety Note: Keep wet to prevent ignition.
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Hydrogenation: Purge with
, then apply gas (1 atm balloon or 30 psi Parr shaker). Stir at RT for 2–6 hours. -
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]
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Isolation: Concentrate the filtrate in vacuo. The resulting secondary amine is often used directly or converted to a salt (e.g., fumarate) for stability.
Applications in Drug Discovery
The (1R,6S)-3,8-diazabicyclo[4.2.0]octane scaffold is a validated bioisostere for piperazine and diazepane rings.
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nAChR Agonists: As demonstrated by Frost et al. , derivatives of this scaffold show picomolar affinity for the
nAChR subtype.[2] The rigid geometry positions the basic nitrogen ( ) and the hydrogen bond acceptor (at or attached aryl group) at the optimal distance to bridge the agonist binding site residues (Trp149, Tyr93). -
Analgesics: Compounds derived from this core have exhibited robust analgesic efficacy in rat formalin models, comparable to epibatidine but with an improved safety profile.
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Orexin Modulation: Recent patent literature suggests utility in dual orexin receptor antagonists (DORAs) for insomnia treatment.
References
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Frost, J. M., et al. (2006).[2] "Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 49(26), 7843–7853.[2]
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Bunnelle, W. H., et al. (2007). "Neuronal Nicotinic Acetylcholine Receptor Ligands."[2][3] Current Topics in Medicinal Chemistry, 7(11). (Contextual validation of scaffold utility).
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Total Synthesis. (2024). "Cbz Protecting Group: Protection & Deprotection Mechanism." Common Organic Chemistry Protocols.
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Reagentia. (2025). "Catalog Entry: 3,8-Diazabicyclo[4.2.0]octane-3,8-dicarboxylic acid derivatives." (Commercial availability confirmation).
